Z-Val-Gly-Arg-p-nitroanilide acetate

Description

Evolution and Significance of Chromogenic Peptide Substrates in Biochemical Research

The advent of chromogenic peptide substrates in the early 1970s marked a significant leap forward in enzymology. echelon-inc.com Before their introduction, enzyme activity was often measured using natural substrates, which could be complex, difficult to purify, and often required cumbersome detection methods. Chromogenic substrates offered a revolutionary alternative: they are synthetic peptides designed to mimic the specific amino acid sequence that a target enzyme recognizes and cleaves in its natural substrate. echelon-inc.com

The core principle behind these substrates is elegantly simple. A short peptide sequence is chemically linked to a chromophore, a molecule that changes color when released. abcam.com In the case of p-nitroanilide (pNA) based substrates, the intact molecule is colorless. However, when a protease cleaves the peptide bond between the specific amino acid sequence and the pNA group, the free p-nitroaniline is released, which imparts a distinct yellow color to the solution. coachrom.com The intensity of this color, which can be precisely measured over time using a spectrophotometer at a wavelength of 405 nm, is directly proportional to the activity of the enzyme. coachrom.com

This technology provided a sensitive, specific, and continuous method for assaying enzyme kinetics. Its development was particularly impactful in the study of complex enzymatic cascades like blood coagulation and fibrinolysis. echelon-inc.com Researchers could now develop specific assays for a wide range of enzymes, proenzymes, and inhibitors within these systems, leading to fundamental knowledge of their regulation and function. echelon-inc.com The introduction of automated and microtiter plate methods further enhanced the utility of these substrates, making them accessible for high-throughput screening and routine clinical diagnostics.

Foundational Role of Z-Val-Gly-Arg-p-nitroanilide Acetate (B1210297) as a Protease Substrate

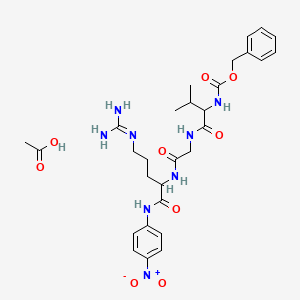

Z-Val-Gly-Arg-p-nitroanilide acetate is a prime example of a chromogenic substrate designed for high specificity. Its structure consists of a tripeptide sequence, Valine-Glycine-Arginine, which is N-terminally protected by a benzyloxycarbonyl (Z) group. This peptide is linked to a p-nitroanilide (pNA) chromophore. The entire compound is supplied as an acetate salt to improve solubility and stability.

The foundational role of this compound lies in its utility as a specific substrate for the serine protease urokinase, also known as urokinase-type plasminogen activator (uPA). coachrom.com Urokinase plays a critical role in physiology and pathology by converting the zymogen plasminogen into the active enzyme plasmin, which is the primary enzyme responsible for degrading fibrin (B1330869) clots. coachrom.com The specificity of Z-Val-Gly-Arg-pNA for urokinase is dictated by its amino acid sequence. Proteases exhibit high specificity for the peptide bonds they cleave, determined by the amino acids flanking the cleavage site. Urokinase preferentially cleaves peptide bonds on the carboxyl side of arginine residues. researchgate.net The Val-Gly-Arg sequence in this substrate mimics a natural cleavage site for urokinase, making it an effective target for the enzyme.

The enzymatic reaction is as follows: Z-Val-Gly-Arg-pNA (colorless) ---(Urokinase)---> Z-Val-Gly-Arg-OH + p-nitroaniline (yellow)

The rate of p-nitroaniline release, measured by the increase in absorbance at 405 nm, allows for the precise quantification of urokinase activity. coachrom.com This direct measurement capability has established this compound as a fundamental tool for characterizing urokinase and studying its function.

Below are the physicochemical properties of the compound:

| Property | Value |

| Chemical Name | N-alpha-Benzyloxycarbonyl-L-valyl-glycyl-L-arginine-p-nitroanilide acetate |

| Synonyms | Z-VGR-pNA |

| CAS Number | 78333-16-1 |

| Molecular Formula | C26H34N8O7 · C2H4O2 |

| Molecular Weight | 584.6 g/mol (free base) |

| Appearance | Powder |

| Storage Temperature | -20°C or below |

Scope and Academic Relevance of this compound in Contemporary Research

The academic relevance of this compound remains high, primarily due to its application in research areas where urokinase activity is a key factor. Its primary use is in quantitative enzymatic assays to determine urokinase activity in various biological samples, including plasma and cell culture supernatants.

Fibrinolysis and Plasminogen Activation: A major area of research employing this substrate is the study of fibrinolysis. Urokinase is a key plasminogen activator, and its activity is tightly regulated. This compound is used in in vitro assays to investigate the mechanisms of plasminogen activation by urokinase. For instance, studies examining the effect of co-factors, such as extracellular DNA, on the rate of plasminogen activation by urokinase have utilized chromogenic substrates to monitor the generation of plasmin, which in turn can be measured by its own specific substrate. These studies are crucial for understanding both physiological clot dissolution and pathological conditions like thrombosis.

Cancer Research: The urokinase plasminogen activator system is also heavily implicated in cancer biology, specifically in tumor invasion and metastasis. Urokinase, often overexpressed by cancer cells, can degrade components of the extracellular matrix, facilitating cell migration and invasion. Consequently, this compound is widely used in cancer research to:

Screen for potential inhibitors of urokinase as anti-cancer agents.

Quantify urokinase expression and activity in tumor cell lines and tissues.

Investigate the signaling pathways that regulate urokinase expression and secretion.

The specificity and reliability of this compound make it an indispensable tool in these fields. While newer fluorogenic substrates have been developed, the simplicity, cost-effectiveness, and robustness of chromogenic assays ensure its continued and widespread use in academic and pharmaceutical research.

The table below presents a comparative overview of Z-Val-Gly-Arg-pNA and other chromogenic substrates used for studying enzymes in the fibrinolytic system, highlighting their target enzymes.

| Substrate Name | Abbreviation | Primary Target Enzyme(s) |

| Z-Val-Gly-Arg-p-nitroanilide | Z-VGR-pNA | Urokinase (uPA) |

| Pyro-Glu-Gly-Arg-p-nitroanilide | S-2444 | Urokinase (uPA) |

| N-Bz-Ile-Glu-Gly-Arg-p-nitroanilide | S-2222 | Factor Xa |

| H-D-Val-Leu-Lys-p-nitroanilide | S-2251 | Plasmin |

| N-Bz-Pro-Phe-Arg-p-nitroanilide | Chromozym PK | Plasma Kallikrein |

Structure

2D Structure

Properties

Molecular Formula |

C29H40N8O9 |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

acetic acid;benzyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C27H36N8O7.C2H4O2/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41;1-2(3)4/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30);1H3,(H,3,4) |

InChI Key |

OOVPFYDKQBSPHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O |

Origin of Product |

United States |

Ii. Mechanism of Action and Spectrophotometric Principles of Z Val Gly Arg P Nitroanilide Acetate

Enzymatic Hydrolysis and p-nitroaniline Release Dynamics

The core of the assay lies in the enzymatic cleavage of the substrate, a reaction that is both specific and directly proportional to the activity of the enzyme under investigation. This hydrolysis results in the liberation of p-nitroaniline (pNA), the chromogenic component of the substrate.

Z-Val-Gly-Arg-p-nitroanilide acetate (B1210297) is specifically designed to be a target for serine proteases, a class of enzymes that play crucial roles in various physiological processes. The specificity of these enzymes is dictated by the amino acid sequence of the substrate, particularly the residue at the P1 position (the amino acid immediately preceding the cleavage site). In this substrate, the P1 residue is Arginine.

Serine proteases, such as trypsin and urokinase, possess a substrate-binding pocket, known as the S1 pocket, which exhibits a strong preference for positively charged amino acids like Arginine. The structure and charge distribution within the S1 pocket of these enzymes allow for the precise recognition and binding of the Arginine side chain of the substrate. This specific interaction positions the amide bond between the Arginine residue and the p-nitroaniline molecule at the catalytic site of the enzyme, facilitating its efficient hydrolysis. The cleavage of this specific amide bond is the rate-limiting step in the generation of the colored product.

The intact Z-Val-Gly-Arg-p-nitroanilide acetate molecule is essentially colorless or pale yellow. The p-nitroaniline moiety, when linked to the peptide via an amide bond, does not significantly absorb light in the visible spectrum. However, upon enzymatic cleavage, free p-nitroaniline is released into the solution. This free form of p-nitroaniline is a chromophore, a molecule that absorbs light at a specific wavelength. The liberation of p-nitroaniline results in the development of a distinct yellow color in the reaction mixture. This color change is the direct consequence of the altered electronic structure of the p-nitroaniline molecule after its release from the peptide chain, which allows it to absorb light strongly in the violet-to-blue region of the spectrum, appearing yellow to the eye.

Quantitative Detection Methodologies

The generation of the colored p-nitroaniline provides a direct and convenient method for quantifying enzyme activity. The intensity of the color, which is proportional to the amount of p-nitroaniline released, can be accurately measured using spectrophotometry.

The released p-nitroaniline exhibits a characteristic absorbance maximum at a wavelength of 405 nm. nih.gov This property allows for the continuous monitoring of the enzymatic reaction by measuring the increase in absorbance at this specific wavelength over time. The rate of change in absorbance is directly proportional to the rate of p-nitroaniline formation and, consequently, to the activity of the enzyme. The Beer-Lambert law provides the theoretical foundation for this quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is a critical parameter in these calculations and is established to be approximately 9,960 M⁻¹cm⁻¹.

For an enzymatic assay using this compound to be accurate and reliable, it is crucial to operate within the linear range of the assay. This is the range of enzyme concentrations or activity levels where the rate of p-nitroaniline release is directly proportional to the amount of enzyme present. Outside of this range, factors such as substrate depletion or enzyme saturation can lead to non-linear reaction rates and inaccurate measurements.

The sensitivity of the assay is determined by the lowest level of enzyme activity that can be reliably detected above the background noise. This is influenced by the kinetic parameters of the enzyme-substrate interaction (Km and kcat), the molar extinction coefficient of p-nitroaniline, and the precision of the spectrophotometer.

For enzymes like urokinase, assays utilizing similar chromogenic substrates have demonstrated a linear correlation between the rate of change in absorbance and enzyme activity within a specific range. For instance, with the substrate pyro-Glu-Gly-Arg-pNA, a linear response is observed in the range of 5-40 Ploug or CTA units of urokinase activity. chromogenicsubstrates.com While the specific linear range for this compound would need to be empirically determined for each enzyme and set of assay conditions, this provides a valuable reference point. The design of a robust assay involves optimizing substrate and enzyme concentrations to ensure the reaction velocity remains within this linear range throughout the measurement period.

Iii. Comprehensive Applications in Protease Kinetics and Mechanistic Characterization

Enzyme Kinetic Parameter Determination with Z-Val-Gly-Arg-p-nitroanilide Acetate (B1210297)

The use of Z-Val-Gly-Arg-p-nitroanilide acetate is pivotal in quantifying the catalytic efficiency and substrate affinity of proteases. This is primarily achieved through the principles of Michaelis-Menten kinetics, which describe the relationship between the initial reaction rate, substrate concentration, and the intrinsic properties of the enzyme.

The Michaelis-Menten model is fundamental to understanding enzyme kinetics. The initial rate of reaction (V₀) is measured at various concentrations of the substrate, this compound. The data are then fitted to the Michaelis-Menten equation:

V₀ = (Vₘₐₓ * [S]) / (K_m + [S])

Where:

V₀ is the initial reaction velocity.

Vₘₐₓ is the maximum reaction velocity at saturating substrate concentrations.

[S] is the concentration of the substrate, this compound.

K_m (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m indicates a higher affinity.

From these parameters, the turnover number, k_cat , can be determined. k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time and is calculated as:

k_cat = Vₘₐₓ / [E]t

where [E]t is the total enzyme concentration. The ratio k_cat/K_m is the specificity constant, which represents the catalytic efficiency of the enzyme for the substrate.

Table 1: Illustrative Kinetic Parameters for Thrombin with a Chromogenic Substrate Data presented for the substrate Tos-Gly-Pro-Arg-pNA with human α-thrombin.

| Kinetic Constant | Value | Unit |

| K_m | 9.3 | µM |

| k_cat | 102 | s⁻¹ |

| k_cat/K_m | 1.1 x 10⁷ | M⁻¹s⁻¹ |

To accurately determine K_m and Vₘₐₓ, experiments are designed to measure the initial rate of the reaction. This is the rate at the very beginning of the reaction when the substrate concentration is essentially constant, and the product concentration is negligible. By plotting the initial reaction rate against a range of this compound concentrations, a hyperbolic saturation curve is generated. At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the enzyme's active sites become progressively saturated, and the reaction rate begins to level off, eventually approaching Vₘₐₓ. At this point, the enzyme is fully saturated with the substrate, and the reaction is proceeding at its maximum possible rate under the given conditions.

The tripeptide sequence, Val-Gly-Arg, of this compound is crucial for its specificity towards certain proteases. Proteases have subsites (S1, S2, S3, etc.) within their active site that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, etc.). For many trypsin-like serine proteases, including urokinase, the S1 subsite has a strong preference for basic amino acid residues like arginine or lysine (B10760008) at the P1 position.

The specificity of this compound is therefore largely determined by:

P1 Residue (Arginine): The positively charged arginine side chain fits into the negatively charged S1 pocket of target proteases, making it the primary determinant of specificity.

P2 and P3 Residues (Glycine and Valine): The amino acids at the P2 and P3 positions also contribute to the binding affinity and catalytic efficiency. The nature of the S2 and S3 subsites of the protease will influence how well these residues are accommodated. For instance, some proteases may have a preference for small, hydrophobic, or specific charged residues at these positions. The Val-Gly sequence in this substrate is particularly recognized by urokinase.

Characterization of Protease Substrate Specificity

This compound and similar synthetic substrates are instrumental in mapping the active sites of proteases and understanding their substrate preferences.

By synthesizing a panel of substrates with variations in the P1, P2, and P3 positions and comparing their kinetic parameters (k_cat/K_m), researchers can systematically map the substrate preferences of a protease's active site. For example, replacing the valine at P3 or the glycine (B1666218) at P2 with other amino acids and observing the resulting changes in cleavage efficiency provides detailed information about the structural and chemical properties of the S3 and S2 subsites. This active site mapping is crucial for understanding the biological function of a protease and for the rational design of specific inhibitors.

While this compound is a known substrate for urokinase, its cleavage efficiency can vary significantly across a range of different proteases. This differential cleavage is a reflection of the unique specificities of each enzyme's active site. For instance, while many trypsin-like proteases recognize the P1 arginine, their efficiencies will be modulated by the interactions at the S2 and S3 subsites.

The following table provides an illustrative comparison of the relative hydrolysis rates of different chromogenic substrates by several serine proteases, highlighting how minor changes in the peptide sequence can dramatically alter substrate specificity.

Table 2: Illustrative Relative Hydrolysis Rates of Various Chromogenic Substrates by Different Serine Proteases This table is a conceptual representation based on known protease specificities and does not represent data for this compound specifically.

| Substrate (P3-P2-P1-pNA) | Urokinase | Thrombin | Plasmin | Trypsin |

| X-Pro-Arg-pNA | Low | High | Moderate | High |

| X-Gly-Arg-pNA | High | Moderate | Moderate | High |

| X-Val-Lys-pNA | Low | Low | High | High |

| X-Phe-Val-Arg-pNA | Moderate | High | Moderate | High |

This comparative analysis is essential for characterizing new proteases and for developing highly selective substrates and inhibitors for diagnostic and therapeutic applications.

Comparative Studies with Other p-nitroanilide and Fluorogenic Substrates

The selection of an appropriate substrate is paramount for the accurate characterization of protease activity. Z-Val-Gly-Arg-pNA is one of many synthetic substrates developed for this purpose, and its utility is often assessed in comparison to other p-nitroanilide and fluorogenic compounds.

Comparison with other p-nitroanilide (pNA) Substrates: Peptide p-nitroanilides are a class of chromogenic substrates where the pNA moiety is linked to a peptide sequence that confers specificity for a particular protease. The choice of peptide sequence dictates the substrate's selectivity. For instance, studies on serine proteases involved in blood coagulation have utilized a variety of pNA substrates to probe enzyme specificity. nih.gov While Z-Val-Gly-Arg-pNA is a known substrate for enzymes like urokinase, other substrates are designed for different targets. echelon-inc.com For example, N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222) is highly sensitive to Factor Xa but not thrombin, whereas H-D-Val-Leu-Lys-pNA (S-2251) is relatively specific for plasmin. nih.gov The substrate Tos-Gly-Pro-Arg-pNA has been identified as a particularly effective substrate for acrosin. nih.gov These comparative studies highlight that while the pNA reporter group is the same, the peptide sequence is the key determinant of specificity and reactivity.

Comparison with Fluorogenic Substrates: Fluorogenic substrates represent an alternative and often more sensitive method for measuring protease activity. These compounds consist of a peptide sequence linked to a fluorescent group, such as 7-amino-4-methylcoumarin (B1665955) (AMC), 7-amino-4-carbamoylmethylcoumarin (ACC), or rhodamine 110 (Rh110). sinica.edu.twanaspec.comechelon-inc.com Upon enzymatic cleavage, the fluorophore is released from a quenching group, resulting in a significant increase in fluorescence.

The primary advantage of fluorogenic substrates over p-nitroanilides is their enhanced sensitivity. The ACC fluorophore, for example, has a quantum yield approximately 2.8 times higher than that of AMC, allowing for the use of lower enzyme and substrate concentrations in assays. nih.gov This increased sensitivity is particularly beneficial in high-throughput screening (HTS) where conserving reagents is crucial and where the detection of low-level enzymatic activity is required. However, pNA-based assays offer the advantage of simplicity, as they can be measured using standard absorbance spectrophotometers, whereas fluorogenic assays require more specialized fluorescence plate readers.

| Characteristic | p-nitroanilide (pNA) Substrates (e.g., Z-Val-Gly-Arg-pNA) | Fluorogenic Substrates (e.g., Z-Gly-Gly-Arg-AMC) |

|---|---|---|

| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence Emission) |

| Reporter Group | p-nitroaniline | AMC, ACC, Rhodamine 110, etc. anaspec.comechelon-inc.comnih.gov |

| Sensitivity | Moderate | High to Very High nih.gov |

| Instrumentation | Standard Spectrophotometer / Plate Reader | Fluorometer / Fluorescence Plate Reader |

| Advantages | Simplicity, cost-effective, widely available instrumentation. | Higher sensitivity, lower reagent consumption, wider dynamic range. nih.gov |

| Disadvantages | Lower sensitivity, potential for interference from colored compounds. | Requires specialized equipment, potential for light-sensitive degradation. |

Investigation of Protease Inhibition Mechanisms

Z-Val-Gly-Arg-pNA is instrumental in the study of protease inhibitors, enabling the quantification of their potency and the elucidation of their mechanism of action.

The efficacy of a protease inhibitor is commonly quantified by two key parameters: the half-maximal inhibitory concentration (IC_50) and the inhibition constant (K_i).

IC_50: This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. To determine the IC_50, a fixed concentration of the protease and the substrate (Z-Val-Gly-Arg-pNA) is incubated with a range of inhibitor concentrations. The rate of p-nitroaniline release is measured for each concentration, and the data are plotted as percent inhibition versus inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data to calculate the IC_50 value. nih.gov

K_i (Inhibition Constant): The K_i is a more fundamental measure of an inhibitor's potency, representing the dissociation constant of the enzyme-inhibitor complex. It is independent of substrate concentration. Its determination requires performing kinetic experiments at multiple concentrations of both the substrate and the inhibitor, which allows for the characterization of the inhibitor's binding mode.

Assays utilizing Z-Val-Gly-Arg-pNA provide the raw kinetic data—the rate of product formation—that is essential for calculating these critical parameters of inhibitor efficacy.

Understanding how an inhibitor binds to a protease is crucial for drug development. The three primary reversible inhibition modes—competitive, non-competitive, and uncompetitive—can be distinguished through kinetic analysis using Z-Val-Gly-Arg-pNA. This is achieved by measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor. The data are often visualized using a double reciprocal plot, such as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

Competitive Inhibition: The inhibitor binds only to the free enzyme, typically at the active site, competing directly with the substrate. nih.gov This increases the apparent Michaelis constant (K_m) but does not affect the maximum velocity (V_max). On a Lineweaver-Burk plot, this is seen as lines that intersect on the y-axis.

Non-competitive Inhibition: The inhibitor can bind equally well to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). nih.gov This reduces the V_max but does not change the K_m. The lines on a Lineweaver-Burk plot intersect on the x-axis.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. nih.gov This mode of inhibition reduces both V_max and K_m. The resulting lines on a Lineweaver-Burk plot are parallel.

| Inhibition Mode | Binding Site | Effect on K_m | Effect on V_max |

|---|---|---|---|

| Competitive | Enzyme's active site nih.gov | Increases | Unchanged |

| Non-competitive | Allosteric site on free enzyme or ES complex nih.gov | Unchanged | Decreases |

| Uncompetitive | Enzyme-substrate (ES) complex only nih.gov | Decreases | Decreases |

The discovery of novel protease inhibitors often relies on high-throughput screening (HTS), where large libraries containing thousands of small molecules are tested for their ability to inhibit a target enzyme. Assays using Z-Val-Gly-Arg-pNA are well-suited for HTS due to their simplicity, robustness, and amenability to automation.

In a typical HTS campaign, the assay is miniaturized into a 1536-well plate format. nih.gov Each well contains the target protease, the substrate Z-Val-Gly-Arg-pNA, and a unique compound from the library. The rate of color change is monitored by an automated plate reader. Compounds that significantly reduce the signal compared to controls are identified as "hits." The quality and reliability of an HTS assay are often assessed by calculating the Z' factor, a statistical parameter that reflects the signal-to-background ratio and data variation; a Z' value greater than 0.5 is considered excellent for an HTS assay. nih.gov Hits from the primary screen are then subjected to secondary assays, including dose-response curves, to confirm their activity and determine their IC_50 values. nih.govnih.gov

Enzyme Mechanism Elucidation through Substrate Analogs

Beyond inhibitor screening, Z-Val-Gly-Arg-pNA and its analogs are powerful tools for probing the fundamental catalytic mechanisms of proteases.

The active site of a protease contains specific pockets (termed S1, S2, S3, etc.) that accommodate the side chains of the substrate's amino acids (termed P1, P2, P3, etc.). The interaction between these pockets and residues governs substrate specificity and catalysis. By systematically synthesizing and testing analogs of Z-Val-Gly-Arg-pNA, researchers can map these interactions.

For example, by replacing the Arginine at the P1 position with other amino acids (e.g., Lysine or Citrulline), one can probe the specificity of the S1 pocket. Similarly, modifying the Valine (P3) or Glycine (P2) provides insight into the requirements of the S3 and S2 pockets, respectively. nih.gov Changes in the kinetic parameters (K_m and k_cat) upon these substitutions reveal the importance of specific chemical interactions (e.g., charge, hydrophobicity, size) for substrate binding and turnover. This information helps identify the key catalytic residues within the active site that are responsible for catalysis. nih.gov Furthermore, the binding of a substrate or a substrate analog to the active site can induce conformational changes in the enzyme. nih.gov These changes, which are often essential for aligning catalytic residues and stabilizing the transition state, can be studied using various biophysical techniques in conjunction with kinetic analysis of substrate analogs.

pH and Temperature Dependence of Enzyme Activity using the Substrate

The chromogenic substrate this compound is instrumental in characterizing how environmental factors, specifically pH and temperature, modulate enzyme activity. These studies are fundamental to understanding the optimal conditions for protease function and the limits of their stability. The rate of hydrolysis of this substrate, monitored by the release of p-nitroanilide, provides a direct measure of enzymatic activity under varying conditions.

Detailed Research Findings:

Research illustrates that most proteases exhibit a distinct optimal pH at which their catalytic activity is maximal. For many alkaline proteases, this optimum is found in the alkaline range. researchgate.net For instance, studies on proteases from Bacillus species often reveal peak activity around pH 9.0. researchgate.net When activity is assayed across a pH spectrum, a characteristic bell-shaped curve is typically observed. The activity sharply declines on either side of the optimum as the pH affects the ionization state of critical amino acid residues within the enzyme's active site and on the substrate itself, thereby altering binding affinity and catalytic efficiency. The stability of an enzyme across a pH range can also be determined by pre-incubating the enzyme at various pH values before measuring its residual activity under optimal conditions. Many proteases maintain stability over a broad pH range, for example from pH 6 to 10, even if their peak activity is confined to a narrower window. researchgate.net

Temperature profoundly influences enzyme kinetics, affecting both the rate of reaction and the stability of the enzyme. As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate. dergipark.org.tr This relationship is often described by the Arrhenius equation up to a certain point. d-nb.info However, beyond an optimal temperature, the enzyme's activity begins to decline. This decrease can be due to a reversible loss of activity or irreversible thermal denaturation. nih.govresearchgate.net

Table 1: Illustrative pH Dependence of a Trypsin-like Protease using this compound

| pH | Relative Activity (%) |

| 6.0 | 45 |

| 7.0 | 85 |

| 8.0 | 100 |

| 9.0 | 88 |

| 10.0 | 52 |

| 11.0 | 25 |

Table 2: Illustrative Temperature Dependence of a Trypsin-like Protease using this compound

| Temperature (°C) | Relative Activity (%) |

| 25 | 60 |

| 30 | 78 |

| 37 | 100 |

| 45 | 92 |

| 55 | 65 |

| 65 | 30 (Irreversible denaturation begins) |

Influence of Co-factors and Allosteric Modulators on Substrate Hydrolysis

The hydrolysis of this compound serves as a sensitive assay for investigating the effects of co-factors and allosteric modulators on protease activity. Co-factors are non-protein chemical compounds that are required for an enzyme's activity, while allosteric modulators bind to the enzyme at a site other than the active site to either enhance or inhibit its function. nih.govnih.gov

Detailed Research Findings:

Many proteases, particularly those in the trypsin family, require metal ions as co-factors for optimal activity or stability. Divalent cations are common co-factors that can enhance enzymatic activity. nih.gov For example, ions such as Ca²⁺, Mg²⁺, and Mn²⁺ have been shown to increase the activity of certain proteases. researchgate.netnih.gov Calcium ions, in particular, are well-known for their role in stabilizing the structure of serine proteases, which can indirectly enhance catalytic efficiency. These ions can interact with amino acid residues on the enzyme, inducing conformational changes that favor substrate binding or catalysis. nih.gov The substrate this compound is used in assays to quantify this enhancement; in the presence of an optimal concentration of a specific metal ion, the rate of p-nitroanilide release will be significantly higher compared to a reaction mixture lacking the ion.

Allosteric regulation represents a crucial mechanism for controlling enzyme activity in biological systems. nih.gov An allosteric modulator binds to a site distinct from the active site, causing a conformational change that is transmitted to the active site, thereby altering the enzyme's catalytic properties. nih.gov This mode of regulation is critical in complex physiological cascades like blood coagulation, where the activity of proteases such as thrombin and factor Xa must be tightly controlled. nih.govnih.gov For instance, the inhibition of factor Xa by the protein Z-dependent protease inhibitor (ZPI) is dramatically enhanced by the presence of protein Z, calcium ions, and phospholipids, which act as co-factors in this modulatory interaction. nih.gov Synthetic substrates like this compound and its analogues are invaluable tools in screening for and characterizing both allosteric inhibitors and activators, providing a quantitative measure of how these molecules modulate enzyme function. nih.govresearchgate.net

Table 3: Illustrative Effect of Divalent Cations on Protease Activity with this compound

| Co-factor (at optimal concentration) | Relative Activity (%) |

| None (Control) | 100 |

| Ca²⁺ | 135 |

| Mg²⁺ | 122 |

| Mn²⁺ | 115 |

| Zn²⁺ | 90 |

| EDTA (Chelating Agent) | 40 |

Iv. Z Val Gly Arg P Nitroanilide Acetate in Research on Specific Protease Systems

Coagulation and Fibrinolytic System Research

The coagulation and fibrinolytic systems are tightly regulated networks of proteases and their inhibitors that control blood clotting and clot dissolution. Z-Val-Gly-Arg-p-nitroanilide acetate (B1210297) has been employed as a substrate to investigate the activity of key enzymes within these cascades.

Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), which forms the structural basis of a blood clot. Chromogenic substrates, such as those containing p-nitroanilide (pNA), are instrumental in quantifying thrombin activity. The cleavage of the substrate by thrombin releases p-nitroaniline, a yellow-colored compound that can be measured spectrophotometrically at 405 nm. nih.govnih.gov This principle is fundamental to thrombin generation assays (TGAs), which provide a comprehensive assessment of the blood's clotting potential. nih.gov

While various p-nitroanilide-based substrates are used in research, the selection of a specific substrate is crucial for accurate and selective measurement. The amino acid sequence of the substrate mimics the natural cleavage site of the target protease. In the context of prothrombin activation, researchers utilize activators like staphylocoagulase or snake venom to convert prothrombin to thrombin, the activity of which is then quantified using a chromogenic substrate. researchgate.net The rate of p-nitroaniline release is directly proportional to the amount of active thrombin generated, providing insights into the dynamics of prothrombin activation. researchgate.net

Table 1: Representative Data from a Thrombin Generation Assay using a p-Nitroanilide Substrate

| Time (minutes) | Absorbance at 405 nm | Thrombin Concentration (nM) |

| 0 | 0.05 | 0 |

| 2 | 0.15 | 10 |

| 4 | 0.35 | 30 |

| 6 | 0.65 | 60 |

| 8 | 0.85 | 80 |

| 10 | 0.95 | 90 |

| 12 | 0.96 | 91 |

| 14 | 0.96 | 91 |

This is a hypothetical data table for illustrative purposes.

Fibrinolysis, the process of dissolving a fibrin clot, is primarily mediated by the serine protease plasmin. Plasmin is generated from its inactive zymogen, plasminogen, through the action of plasminogen activators such as urokinase-type plasminogen activator (uPA). echelon-inc.comnih.gov Z-Val-Gly-Arg-pNA has been identified as a colorimetric substrate for urokinase. echelon-inc.com The activity of urokinase in cleaving plasminogen to form plasmin can be quantified by measuring the release of p-nitroaniline from this substrate. echelon-inc.com

This application is crucial for studying the mechanisms of fibrinolysis and the efficacy of thrombolytic therapies. By measuring the activity of plasminogen activators, researchers can gain insights into the regulation of clot dissolution and identify potential therapeutic targets for thrombotic disorders. The use of chromogenic substrates allows for the direct and sensitive measurement of plasmin generation in purified systems and biological samples. nih.govnih.govnih.gov

Factor Xa (FXa) is a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. It is responsible for the conversion of prothrombin to thrombin. The activity of FXa can be determined using chromogenic substrates that mimic its natural substrate. nih.govnih.govmdpi.com The principle of these assays is similar to that of thrombin assays, where the cleavage of the p-nitroanilide substrate by FXa leads to a measurable color change. mdpi.com

Monitoring FXa activity is essential for understanding the regulation of coagulation and for the development and monitoring of anticoagulant drugs that target this enzyme. Various synthetic substrates are available for FXa, and their use in automated assays has provided a rapid and reliable method for determining FXa concentration and inhibition. nih.govnih.gov

Table 2: Comparison of Kinetic Parameters for Different Proteases with p-Nitroanilide Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |

| Thrombin (Bovine) | Tos-Gly-Pro-Arg-pNA | 3.61 | 100 |

| Thrombin (Human) | Tos-Gly-Pro-Arg-pNA | 4.18 | 127 |

| Factor Xa | Spectrozyme Xa | N/A | N/A |

| Urokinase | Z-Val-Gly-Arg-pNA | N/A | N/A |

This table presents example data from various sources and is for illustrative purposes. "N/A" indicates that specific values were not available in the provided search results. nih.gov

Kallikrein-Kinin System and Inflammation Research

The kallikrein-kinin system is a complex network of proteins that plays a significant role in inflammation, blood pressure regulation, and coagulation.

Plasma kallikrein is a serine protease that, upon activation, releases bradykinin, a potent inflammatory mediator, from high-molecular-weight kininogen. The activity of plasma kallikrein can be measured using chromogenic substrates. coachrom.comcoachrom.comendotell.ch Assays for plasma kallikrein-like activity utilize a chromogenic peptide substrate that is cleaved by kallikrein, releasing p-nitroaniline. coachrom.comcoachrom.com This allows for the photometric measurement of kallikrein activity in plasma samples. coachrom.com Such assays are valuable tools for investigating the role of the kallikrein-kinin system in various pathological conditions, including hereditary angioedema. abcam.com

Mast cell tryptase is a serine protease released from mast cells during allergic and inflammatory responses. It is considered a key marker of mast cell activation. nih.govnih.govmedscape.comabacusdx.com The enzymatic activity of tryptase can be assessed using chromogenic substrates that are cleaved by the enzyme to release p-nitroaniline. nih.gov While various substrates, such as Nα-Benzoyl-D, L-Arg-p-nitroanilide (BAPNA) and tosyl-Gly-Pro-Lys-p-nitroanilide, have been used to detect tryptase activity, the specificity of the substrate is critical for accurate measurement. nih.gov Research in this area is crucial for understanding the role of mast cells in diseases like anaphylaxis and mastocytosis. nih.govmedscape.comabacusdx.com

Urokinase-Type Plasminogen Activator (uPA) System Investigations

Z-Val-Gly-Arg-p-nitroanilide is widely recognized as a chromogenic substrate for urokinase-type plasminogen activator (uPA), a serine protease pivotal in fibrinolysis and extracellular matrix degradation. echelon-inc.com In research settings, the hydrolysis of this substrate by uPA results in the release of p-nitroaniline, a yellow chromophore that can be quantified spectrophotometrically at 405 nm. This reaction provides a direct and continuous measure of uPA's enzymatic activity. echelon-inc.com

The specificity of the Val-Gly-Arg sequence for uPA allows for its use in kinetic studies to determine key enzymatic parameters such as the Michaelis constant (Kм) and the maximum velocity (Vmax). These parameters are crucial for understanding the efficiency of the enzyme and for screening potential inhibitors. For instance, kinetic studies have been performed on similar p-nitroanilide substrates to characterize the enzymatic properties of urokinase. nih.gov While specific kinetic values for Z-Val-Gly-Arg-pNA with uPA can vary depending on assay conditions, the principle remains a cornerstone of uPA research.

Table 1: Representative Kinetic Data for Urokinase Activity using an Arginine-p-nitroanilide Substrate

| Substrate | Enzyme | Kм (mM) | Reference |

| 5-oxo-Pro-Gly-Arg-pNA | Urokinase | ~0.1-0.2 | nih.gov |

This table presents representative data for a similar substrate to illustrate the application in kinetic studies.

Research on Prostate-Specific Antigen (PSA) Activated Proteases

Prostate-Specific Antigen (PSA), also known as human kallikrein-3 (hK-3), is a serine protease primarily produced by the prostate gland. nih.gov Despite being a member of the kallikrein family, which largely consists of trypsin-like enzymes, PSA exhibits chymotrypsin-like substrate specificity. nih.gov This means it preferentially cleaves peptide bonds C-terminal to hydrophobic amino acid residues, such as tyrosine, phenylalanine, and tryptophan. nih.gov

Given this substrate preference, Z-Val-Gly-Arg-p-nitroanilide acetate, which has an arginine residue in the P1 position, is not a suitable substrate for measuring the direct proteolytic activity of PSA. Research focused on identifying or characterizing substrates for PSA has utilized peptides with hydrophobic residues at the cleavage site. Therefore, this compound is not employed in investigations of PSA's direct enzymatic activity.

Characterization of Unclassified and Novel Proteases (e.g., Calnuc)

A significant application of this compound and similar compounds is in the characterization of newly discovered or unclassified proteases. A prime example is the investigation of Calnuc (Nucleobindin 1), a multifunctional Ca2+-binding protein. nih.govnih.gov Recent studies have revealed that Calnuc possesses an intrinsic serine protease activity. nih.gov

To elucidate the nature of this proteolytic activity, researchers employed a substrate analogous to this compound, namely n-benzoyl-Val-Gly-Arg-p-nitroanilide (VGRpNA). The ability of Calnuc to hydrolyze VGRpNA, releasing p-nitroaniline, provided strong evidence for its trypsin-like enzymatic action. nih.gov This was a critical finding in functionally annotating a protein whose proteolytic capabilities were previously unknown. The study further used this substrate to investigate the effects of mutations and interacting partners, such as G proteins, on Calnuc's enzymatic function. nih.govresearchgate.net

Table 2: Relative Protease Activity of Calnuc and its Mutants using VGRpNA

| Enzyme Variant | Relative Activity (Absorbance at 405 nm) |

| Wild-Type Calnuc | ~0.12 |

| Ser-378 Mutant | ~0.04 |

| Ser-224/378 Double Mutant | ~0.03 |

| Asp-328 Mutant | ~0.02 |

| His-339 Mutant | ~0.02 |

Data is estimated from graphical representations in Aradhyam et al., Journal of Biological Chemistry, 2013. nih.govresearchgate.net

Microbial and Venom Protease Studies

The broad utility of arginine-p-nitroanilide substrates extends to the study of proteases from diverse biological sources, including microorganisms and animal venoms.

In the field of microbiology, numerous bacteria produce extracellular proteases to acquire nutrients and facilitate pathogenesis. Many of these are serine proteases with trypsin-like specificity. A closely related compound, Bz-Val-Gly-Arg-pNA, has been described as a chromogenic substrate for trypsin and for bacterial trypsin-like proteases. buffersandreagents.com This indicates the applicability of this compound for screening and characterizing proteases from various bacterial species.

Similarly, snake venoms are a rich source of serine proteases (SVSPs) that play critical roles in hemostasis and other pathophysiological effects of envenomation. nih.gov A significant number of these SVSPs are classified as trypsin-like, as they cleave peptide bonds after lysine (B10760008) or arginine residues. mdpi.com While high-throughput peptide screening is becoming more common, chromogenic substrates like this compound remain a fundamental tool for initial characterization, kinetic analysis, and inhibitor screening of purified venom proteases due to their specificity for arginine at the P1 position.

V. Advanced Methodologies and Experimental Considerations for Z Val Gly Arg P Nitroanilide Acetate Assays

Optimization of Enzymatic Assay Conditions

The catalytic activity of enzymes is profoundly influenced by the physicochemical environment of the reaction. lsbu.ac.uk Therefore, optimizing assay conditions is a critical step to ensure that the measured reaction rates accurately reflect the enzyme's intrinsic properties.

For many serine proteases that cleave Z-Val-Gly-Arg-p-nitroanilide, Tris-HCl is a commonly used buffer system, often in the pH range of 7.3 to 9.3, as this is where many of these enzymes exhibit optimal activity. tandfonline.comnih.gov The ionic strength (I), typically adjusted with a neutral salt like sodium chloride (NaCl), also plays a crucial role. tandfonline.com Ionic strength can influence the interaction between the enzyme and its substrate. lsbu.ac.uk For instance, an increase in ionic strength can enhance the reaction rate if the rate-determining step involves the interaction of like-charged groups. lsbu.ac.uk Conversely, it can decrease the rate if oppositely charged groups are involved. lsbu.ac.uk It is therefore essential to maintain a constant ionic strength when comparing different assay conditions, such as varying pH. researchgate.net

Studies on various proteases have demonstrated that both pH and ionic strength significantly impact activity. lajar.cl The optimal conditions must be determined empirically for each specific enzyme-substrate system.

Table 1: Illustrative Example of pH and Buffer Optimization for a Protease Assay This table presents hypothetical data to illustrate the process of optimizing buffer conditions.

| Buffer System (50 mM) | pH | Ionic Strength (adjusted with NaCl) | Relative Enzyme Activity (%) |

|---|---|---|---|

| Acetate (B1210297) Buffer | 5.5 | 150 mM | 45 |

| Phosphate Buffer | 6.5 | 150 mM | 75 |

| Phosphate Buffer | 7.4 | 150 mM | 92 |

| Tris-HCl | 7.4 | 150 mM | 88 |

| Tris-HCl | 8.2 | 150 mM | 100 |

| Tris-HCl | 9.0 | 150 mM | 85 |

| Glycine-NaOH | 10.0 | 150 mM | 60 |

To obtain meaningful kinetic parameters such as the Michaelis constant (KM) and maximum velocity (Vmax), the concentrations of both the enzyme and the substrate, Z-Val-Gly-Arg-p-nitroanilide acetate, must be carefully selected. washington.edulibretexts.org

The enzyme concentration should be fixed at a level that ensures the initial reaction rate is linear over the measurement period and is directly proportional to the enzyme concentration. biomol.com The rate of product formation should be low enough to ensure that the substrate concentration does not change significantly (typically <10% consumption) during the initial velocity measurement.

The substrate concentration is varied over a range that brackets the KM value. A common approach is to use substrate concentrations ranging from approximately 0.2 to 5 times the estimated KM. biomol.com Using concentrations well below KM can be useful for determining the specificity constant (kcat/KM), while concentrations at or above saturation (typically >5x KM) are necessary to determine Vmax accurately. washington.eduyoutube.com It is important to ensure the substrate is soluble at the highest concentrations used. researchgate.net In high-throughput screening, a substrate concentration close to the KM value is often used to facilitate the identification of various types of inhibitors. drugtargetreview.com

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. bmglabtech.com Miniaturizing the assay volume is a key strategy in HTS to reduce the consumption of costly reagents, such as the enzyme and the this compound substrate, and to increase throughput. bmglabtech.com

Assays are commonly scaled down from standard cuvettes (1 mL) or 96-well plates (100-200 µL) to 384-well (e.g., 35 µL total volume) or even 1536-well plates (e.g., 8 µL total volume). nih.govgbo.com This downscaling requires precise liquid handling robotics to dispense nanoliter to microliter volumes accurately. beckman.tw The transition to lower volumes necessitates re-optimization of the assay, as surface tension and evaporation effects become more pronounced. However, the benefits include significant cost savings and the ability to screen large compound libraries efficiently. bmglabtech.combmglabtech.com

Table 2: Comparison of Microplate Formats for Enzymatic Assays

| Feature | 96-Well Plate | 384-Well Plate | 1536-Well Plate |

|---|---|---|---|

| Number of Wells | 96 | 384 | 1536 |

| Typical Working Volume | 100 - 200 µL | 25 - 50 µL | 4 - 8 µL |

| Relative Reagent Cost per Well | High | Medium | Low |

| Throughput | Standard | High | Very High |

| Automation Requirement | Optional/Standard | High | Specialized |

Data Acquisition and Analysis Techniques

The enzymatic hydrolysis of this compound releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color. This property allows for straightforward spectrophotometric monitoring of the reaction progress.

The concentration of the released p-nitroaniline is quantified by measuring the increase in absorbance at a specific wavelength, typically between 405 nm and 410 nm. researchgate.netnih.gov Modern microplate readers can be programmed to take absorbance readings at regular intervals (e.g., every 15-60 seconds) over a set period. This process generates a progress curve (absorbance vs. time) for each reaction well. researchgate.net

Continuous, real-time monitoring is preferable to endpoint assays (where the reaction is stopped after a fixed time) because it provides detailed information about the reaction kinetics. nih.gov It allows for the accurate determination of the initial, linear phase of the reaction and helps to identify potential artifacts, such as substrate depletion or enzyme inactivation over time.

The primary data obtained from the assay is a set of absorbance values over time. The initial reaction rate (v₀) is determined by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min). quora.comresearchgate.net

This rate in absorbance units is then converted into a concentration rate (e.g., µmol/min) using the Beer-Lambert law (A = εlc), where:

A is the absorbance

ε (epsilon) is the molar extinction coefficient of p-nitroaniline at the specific pH and wavelength of the assay (units: M⁻¹cm⁻¹) nih.gov

l is the path length of the light through the sample in the cuvette or microplate well (units: cm)

c is the concentration of p-nitroaniline (units: M)

The reaction rate (velocity, V) in M/min is calculated as: V = (Slope of Abs vs. time plot) / (ε * l) youtube.comyoutube.com

From this, the enzyme activity can be calculated, often expressed in enzyme units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. biomol.comresearchgate.net

Enzyme Activity (U/mL) = (V in µmol/L/min * Reaction Volume in L) / (Enzyme Volume in mL)

Furthermore, the specific activity is a measure of enzyme purity and is calculated by dividing the enzyme activity by the total protein concentration. biomol.comquora.com

Specific Activity (U/mg) = Enzyme Activity (U/mL) / Protein Concentration (mg/mL) youtube.com

This value is critical for comparing the purity and activity of different enzyme preparations. biomol.com

Statistical Analysis of Kinetic and Inhibition Data

The accurate determination of enzyme kinetic and inhibition parameters from assays utilizing this compound is critically dependent on rigorous statistical analysis. Modern approaches have largely moved away from linear transformations of the Michaelis-Menten equation (e.g., Lineweaver-Burk or Eadie-Hofstee plots) due to their inherent tendency to distort experimental error. srce.hrnih.gov Instead, direct fitting of the raw data (substrate concentration vs. initial velocity) to the appropriate non-linear equations is the preferred method. nih.govarizona.eduyoutube.com

Non-linear regression analysis provides the most robust estimates for key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), along with their standard errors. nih.gov This statistical approach correctly assumes that the error is typically uniform across the range of measurements. For inhibition studies, data should be globally fitted to several models (e.g., competitive, non-competitive, uncompetitive, and mixed-model inhibition) to determine the mechanism of action. nih.govtandfonline.com

The selection of the most appropriate model is not based solely on the coefficient of determination (R²) but on more rigorous statistical tests. The extra sum-of-squares F-test, for instance, can be used to statistically compare nested models (e.g., comparing a simpler competitive inhibition model to a more complex mixed-model). graphpad.com Additionally, assessing the "goodness of fit" is crucial. This is achieved by examining the distribution of residuals (the difference between the experimental data and the fitted curve). researchgate.net A random, non-systematic distribution of residuals around zero indicates a well-fitted model, whereas a clear pattern suggests that the chosen model may not be appropriate for the data. biokin.com

Table 1: Illustrative Example of Non-Linear Regression Analysis for Enzyme Inhibition

This interactive table presents simulated data for an enzyme assay using this compound in the presence and absence of a hypothetical inhibitor. The data is fitted to competitive and non-competitive inhibition models.

| Substrate Conc. (µM) | Velocity (No Inhibitor) (µmol/min) | Velocity (with Inhibitor) (µmol/min) |

| 10 | 0.24 | 0.14 |

| 20 | 0.41 | 0.25 |

| 50 | 0.70 | 0.47 |

| 100 | 0.95 | 0.69 |

| 200 | 1.20 | 0.94 |

| 400 | 1.40 | 1.18 |

Model Comparison:

| Parameter | Competitive Model Fit | Non-competitive Model Fit |

| Vmax (µmol/min) | 1.65 ± 0.05 | 1.25 ± 0.04 |

| Km (µM) | 68 ± 6 | 70 ± 7 |

| Ki (µM) | 125 ± 15 | 130 ± 16 |

| Sum of Squares | 0.0021 | 0.0095 |

| Model Selection Test | Extra Sum-of-Squares F-test p-value < 0.05 (Favors Competitive Model) |

Note: Data are for illustrative purposes. Ki represents the inhibition constant.

Considerations for Interfering Substances in Complex Biological Samples

When using this compound to measure protease activity in complex biological samples such as plasma, serum, or tissue homogenates, the potential for interference from endogenous substances is a significant concern. nih.gov These interferences can lead to inaccurate results by either falsely inhibiting or augmenting the apparent enzyme activity.

Complex biological matrices contain a variety of endogenous protease inhibitors, which serve to regulate proteolytic activity in vivo. When an exogenous inhibitor is being tested, these endogenous inhibitors can compete for binding to the target enzyme, potentially leading to an underestimation of the test inhibitor's potency (i.e., an artificially high IC50 or Ki value). For example, alpha-1-antitrypsin or alpha-2-macroglobulin present in plasma can interfere with assays for serine proteases.

Furthermore, some protease inhibitor cocktails, often added during sample preparation to prevent protein degradation, contain highly reactive chemicals that can interfere with assay components. researchgate.net It is crucial to run appropriate controls, such as including the sample preparation buffer with inhibitors (but without the enzyme or substrate) to account for any direct effects on the assay signal. researchgate.net

Table 2: Common Endogenous Protease Inhibitors and Potential for Assay Interference

This table details major classes of endogenous protease inhibitors found in biological samples that can interfere with assays using this compound.

| Inhibitor Class | Example(s) | Typical Location | Target Protease Class | Potential Interference |

| Serpins | Alpha-1-antitrypsin | Plasma | Serine | Competitive inhibition in serine protease assays |

| Macroglobulins | Alpha-2-macroglobulin | Plasma | Broad-spectrum | Trapping of target protease, reducing available enzyme |

| Cystatins | Stefin A, Cystatin C | Tissues, Body fluids | Cysteine | Interference in cysteine protease assays |

| Tissue Inhibitors of Metalloproteinases (TIMPs) | TIMP-1, TIMP-2 | Tissues, Plasma | Metalloproteinase | Interference in metalloproteinase assays |

Background absorbance is a common issue in colorimetric assays involving biological samples. The cleavage of this compound releases p-nitroaniline, which is quantified by its absorbance, typically around 405-410 nm. researchgate.net Several factors can contribute to high background absorbance, obscuring the true signal from the enzymatic reaction.

Sources of interference include:

Endogenous Pigments: Substances like hemoglobin (from hemolysis) and bilirubin (B190676) (in icteric samples) absorb light in the visible spectrum and can significantly elevate the baseline absorbance. researchgate.netdntb.gov.ua

Light Scattering: Lipemic (high-lipid) samples can appear cloudy, causing light scattering that is falsely detected as absorbance by the spectrophotometer. researchgate.net

Non-Enzymatic Substrate Hydrolysis: The p-nitroanilide substrate can undergo slow, non-enzymatic hydrolysis (autohydrolysis), especially at non-neutral pH or over long incubation times, leading to a gradual increase in background signal. illinois.edu

To address these issues, several mitigation strategies should be employed.

Table 3: Strategies for Mitigating Background Absorbance

This interactive table outlines common methods to reduce or correct for background absorbance in protease assays.

| Mitigation Strategy | Description | Application Notes |

| Sample Blank | A control containing the biological sample and all assay reagents except the this compound substrate. | Corrects for the intrinsic color of the sample (e.g., from hemoglobin, bilirubin) and turbidity. The absorbance of the sample blank is subtracted from all test wells. illinois.edu |

| Substrate Blank | A control containing the assay buffer and substrate but no enzyme or biological sample. | Measures the rate of non-enzymatic hydrolysis of the substrate. This rate can be subtracted from the enzymatic reaction rate. |

| Sample Dilution | Diluting the biological sample with assay buffer. | Reduces the concentration of interfering substances. The dilution factor must be chosen carefully to ensure the enzyme activity remains within the detectable range. |

| Sample Pre-treatment | Centrifugation or filtration of the sample before the assay. | Removes cells, debris, and lipid particles that cause light scattering. |

| Dual-Wavelength Correction | Measuring absorbance at a secondary wavelength where p-nitroaniline does not absorb but interfering substances do. | Allows for mathematical correction of the primary signal. For example, hemoglobin interference can be partially corrected using this method. mdpi.com |

Vi. Prospective Research Directions and Potential Innovations

Development of Next-Generation Peptide Substrates for Enhanced Specificity

A significant area of ongoing research is the development of new peptide substrates with superior performance characteristics compared to classical reagents like Z-Val-Gly-Arg-p-nitroanilide. The primary goal is to improve specificity, ensuring that the substrate is cleaved by only one target protease, even in a complex mixture of enzymes. This is crucial for accurately measuring the activity of a single protease in biological samples such as plasma or cell lysates.

Research efforts are focused on several key strategies:

Peptide Sequence Optimization: While the Val-Gly-Arg sequence is effective for certain proteases, researchers are exploring a vast landscape of other peptide sequences to identify those that are uniquely recognized by a single target enzyme. Techniques like positional scanning synthetic combinatorial libraries (PS-SCLs) and phage display allow for the rapid screening of millions to billions of different peptide sequences to find optimal cleavage sites. tangobio.compnas.org This enables the design of substrates with finely tuned selectivity.

Incorporation of Unnatural Amino Acids: To further enhance specificity and improve stability, scientists are incorporating non-natural amino acids into the peptide sequence. These unique building blocks are not found in natural proteins and can create interactions with the enzyme's active site that are highly specific, reducing off-target cleavage by other proteases. nih.gov

Advanced Reporter Moieties: The p-nitroanilide (pNA) chromophore is effective but can be replaced with more advanced reporter groups. For instance, coupling peptide sequences to derivatives of 5-amino-2-nitro benzoic acid (ANBA) has been shown to decrease hydrolysis rates by off-target enzymes like kallikrein and plasmin while maintaining sensitivity for the target, such as thrombin. nih.gov Other innovations include the use of fluorogenic leaving groups like 7-amino-4-methylcoumarin (B1665955) (AMC), which can offer significantly higher sensitivity, allowing for the detection of minute amounts of enzyme activity. upenn.eduacs.org

The table below illustrates how different peptide substrates exhibit varied specificity for a range of serine proteases, highlighting the importance of sequence and composition in achieving selectivity. nih.gov

| Substrate Name | Primary Target Enzyme(s) | Relative Insensitivity To |

| S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin | Thrombin, Factor Xa |

| S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) | Factor Xa | Thrombin |

| Chromozym PK (N-Bz-Pro-Phe-Arg-pNA) | Plasma Kallikrein | Thrombin, Factor Xa |

| S-2160 (N-Bz-Phe-Val-Arg-pNA) | Thrombin | Factor Xa |

Integration of Z-Val-Gly-Arg-p-nitroanilide Acetate (B1210297) into Multi-Enzyme Profiling Platforms

The principle of using a specific substrate to measure a single enzyme's activity is being scaled up for high-throughput applications. Multi-enzyme profiling platforms allow researchers to simultaneously measure the activity of dozens or even hundreds of proteases in a single experiment. In this context, well-characterized substrates like Z-Val-Gly-Arg-p-nitroanilide serve as important benchmarks or components within a larger library of substrates.

These platforms are critical for understanding how protease activity changes in response to disease or drug treatment. Key technologies include:

Microarray-Based Profiling: Substrate microarrays involve immobilizing a diverse library of peptide substrates onto a solid surface, such as a glass slide. upenn.edunih.gov A biological sample is then applied to the array, and the cleavage of each substrate is detected, often using fluorescence. sinica.edu.tw This creates a "fingerprint" of the protease activity present in the sample. A substrate like Z-Val-Gly-Arg-p-nitroanilide could be included in such an array to serve as a positive control or to specifically report on the activity of enzymes like urokinase. echelon-inc.com

Solution-Phase High-Throughput Screening (HTS): In drug discovery, libraries of potential inhibitor compounds are screened against a target protease. This is often done in microtiter plates, where each well contains the enzyme, a potential inhibitor, and a chromogenic or fluorogenic substrate like Z-Val-Gly-Arg-p-nitroanilide. researchgate.net A reduction in the rate of color or fluorescence development indicates that the compound is inhibiting the enzyme. This approach has been adapted for large-scale screening of protease activity in various cell lines and conditions. researchgate.net

Droplet-Based Microfluidics: This cutting-edge technology encapsulates individual cells or enzymes in microscopic droplets, each acting as a tiny test tube. nih.gov A fluorogenic substrate can be included in these droplets to measure enzymatic activity at an ultrahigh throughput, allowing for the screening of millions of individual reactions per hour. nih.gov This is particularly useful for screening environmental microbes for novel proteolytic enzymes or for directed evolution experiments. nih.govnih.gov

Q & A

Basic Research Questions

Q. How is Z-Val-Gly-Arg-p-nitroanilide acetate used in protease activity assays?

- Methodological Answer : The compound serves as a chromogenic substrate for proteases, where enzymatic cleavage releases p-nitroaniline, detectable at 405–410 nm. Assay conditions (e.g., pH 7.5, 37°C) must align with the target enzyme’s optimal activity. For example, thrombin assays use similar substrates like β-Ala-Gly-Arg-p-nitroanilide, monitored at 405 nm .

- Key Parameters : Include buffer composition (e.g., acetate for pH stabilization), substrate concentration, and validation with positive/negative controls.

Q. What are the recommended storage and preparation protocols for this substrate?

- Methodological Answer : Store lyophilized powder at ≤-20°C to prevent hydrolysis. Prior to use, dissolve in DMSO or aqueous buffers (e.g., 50 mM Tris-HCl) and verify solubility via spectrophotometric blank readings. Contamination risks increase if stored above -0°C for extended periods .

Q. How do researchers confirm the purity and stability of the substrate?

- Methodological Answer : Use HPLC (≥95% purity threshold) or TLC to assess degradation. For example, Novabiochem substrates are validated via chromatography to ensure batch consistency. Stability tests under assay conditions (e.g., 37°C for 1 hour) can rule out auto-hydrolysis .

Advanced Research Questions

Q. How can kinetic parameters (e.g., kcat, Km) be derived using this substrate?

- Methodological Answer : Perform Michaelis-Menten analysis by varying substrate concentrations (e.g., 0.1–2 mM) and measuring initial reaction rates. Use nonlinear regression to calculate Km and Vmax. For thrombin-like enzymes, ensure reactions are quenched at linear timepoints (e.g., 5–30 seconds) to avoid product inhibition .

- Troubleshooting : Discrepancies in Km values may arise from improper buffer ionic strength or competing substrates. Validate with a reference enzyme (e.g., trypsin).

Q. How to address conflicting data in substrate specificity studies?

- Methodological Answer : Cross-test against related proteases (e.g., plasmin, cathepsins) using selective inhibitors (e.g., aprotinin for serine proteases). For example, this compound may exhibit off-target activity in fibrinogenolytic assays if not optimized for sequence recognition .

- Experimental Design : Incorporate fluorogenic controls (e.g., Z-Gly-Pro-Arg-AMC) to distinguish amidolytic vs. proteolytic activity .

Q. What strategies resolve low signal-to-noise ratios in high-throughput screens?

- Methodological Answer : Optimize substrate concentration to balance sensitivity and background noise. Pre-treat samples with EDTA to inhibit metalloproteases or use acetate buffer (pH 4.5–5.5) to suppress nonspecific hydrolysis. Data normalization against a no-enzyme control is critical .

Q. How does the peptide sequence (Val-Gly-Arg) influence enzyme recognition?

- Methodological Answer : The tripeptide sequence mimics natural cleavage sites (e.g., RGD motifs in integrin-binding proteins). Molecular docking simulations can predict interactions with enzyme active sites. Compare with analogs like Tos-Gly-Pro-Lys-pNA to evaluate positional effects on catalytic efficiency .

Data Analysis and Validation

Q. How to validate unexpected inhibition patterns in kinetic assays?

- Methodological Answer : Perform dose-response curves with purified enzyme and substrate. Use Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition. LC-MS/MS can identify hydrolysis byproducts interfering with measurements .

Q. What are the pitfalls in interpreting p-nitroaniline release as a proxy for enzyme activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.